
2-(3,4-Difluorophenyl)azepane
Overview
Description
2-(3,4-Difluorophenyl)azepane is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . It is a seven-membered heterocyclic compound containing a nitrogen atom and two fluorine atoms attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-(3,4-Difluorophenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-difluoroaniline with a suitable cyclizing agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like samarium nitrate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(3,4-Difluorophenyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(3,4-Difluorophenyl)azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)azepane can be compared with other seven-membered heterocyclic compounds, such as:
Azepine: A similar compound with a nitrogen atom in the ring but without fluorine substitutions.
Benzazepine: Contains a fused benzene ring, providing different chemical properties and biological activities.
Oxazepine: Contains an oxygen atom in the ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific fluorine substitutions, which impart unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-6-5-9(8-11(10)14)12-4-2-1-3-7-15-12/h5-6,8,12,15H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUNRUXHFNXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663003 | |
Record name | 2-(3,4-Difluorophenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-82-5 | |
Record name | 2-(3,4-Difluorophenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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